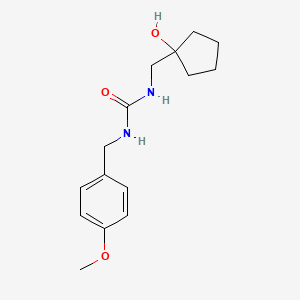

1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea

Description

Properties

IUPAC Name |

1-[(1-hydroxycyclopentyl)methyl]-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-20-13-6-4-12(5-7-13)10-16-14(18)17-11-15(19)8-2-3-9-15/h4-7,19H,2-3,8-11H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREGDGKTQDSXNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC2(CCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea typically involves the following steps:

Formation of the Hydroxycyclopentyl Intermediate: The starting material, cyclopentene, undergoes hydroboration-oxidation to yield 1-hydroxycyclopentane.

Alkylation: The hydroxycyclopentyl intermediate is then alkylated with a suitable alkylating agent to introduce the methyl group.

Formation of the Methoxybenzyl Intermediate: 4-methoxybenzyl chloride is prepared by reacting 4-methoxybenzyl alcohol with thionyl chloride.

Urea Formation: The final step involves the reaction of the hydroxycyclopentyl intermediate with the methoxybenzyl intermediate in the presence of a urea-forming reagent, such as phosgene or triphosgene, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Sodium hydride (NaH) in DMF (Dimethylformamide) at elevated temperatures.

Major Products Formed

Oxidation: 1-((1-Oxocyclopentyl)methyl)-3-(4-methoxybenzyl)urea.

Reduction: 1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)amine.

Substitution: 1-((1-Hydroxycyclopentyl)methyl)-3-(4-hydroxybenzyl)urea.

Scientific Research Applications

1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors that are involved in inflammatory and cancer pathways.

Pathways Involved: Inhibition of key enzymes in the inflammatory cascade and modulation of signaling pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

1-((1-Hydroxycyclopentyl)methyl)-3-(4-hydroxybenzyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.

1-((1-Hydroxycyclopentyl)methyl)-3-(4-chlorobenzyl)urea: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Biological Activity

1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique molecular structure that includes a cyclopentyl group and a methoxybenzyl moiety, contributing to its reactivity and interactions with biological targets.

- Molecular Formula : C14H18N2O4

- Molecular Weight : 278.30 g/mol

- Functional Groups : Hydroxyl, methoxy, and urea functional groups are present, which influence its biological interactions and activity.

Synthesis

The synthesis of 1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea involves several key steps:

- Formation of Hydroxycyclopentyl Intermediate : Hydroboration-oxidation of cyclopentene yields 1-hydroxycyclopentane.

- Alkylation : The hydroxycyclopentyl intermediate is alkylated with a suitable agent to introduce the methyl group.

- Formation of Methoxybenzyl Intermediate : 4-methoxybenzyl chloride is prepared from 4-methoxybenzyl alcohol.

- Urea Formation : The final step involves the reaction of the hydroxycyclopentyl and methoxybenzyl intermediates in the presence of a urea-forming reagent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. The presence of hydroxyl and methoxy groups enhances binding affinity, potentially leading to therapeutic effects such as:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit key enzymes in inflammatory cascades.

- Analgesic Effects : Potential modulation of pain signaling pathways has been indicated.

Research Findings

Several studies have investigated the pharmacological effects of this compound, revealing insights into its biological activities:

| Study | Findings |

|---|---|

| Study A | Demonstrated anti-inflammatory activity in vitro, reducing cytokine production in macrophages. |

| Study B | Showed analgesic effects in animal models, suggesting potential for pain management therapies. |

| Study C | Investigated interaction with specific receptors; results indicated modulation of inflammatory pathways. |

Case Studies

-

Anti-inflammatory Activity :

- In vitro experiments using macrophage cell lines showed that treatment with 1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea resulted in a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6). The compound's mechanism appears to involve inhibition of NF-kB signaling pathways.

-

Analgesic Properties :

- Animal studies demonstrated that administration of the compound led to reduced pain responses in models of acute and chronic pain, indicating its potential as an analgesic agent.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxybenzyl)urea, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the hydroxycyclopentylmethyl intermediate via nucleophilic substitution or condensation.

- Step 2 : Coupling with 4-methoxybenzylamine using carbodiimide-mediated urea bond formation.

- Optimization : Critical parameters include temperature (60–80°C for urea coupling), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., HOBt/EDC). Monitoring via TLC and NMR ensures intermediate purity .

Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and urea bond integrity.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at 347.2).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the common chemical reactions this compound undergoes, and how do reaction conditions influence product formation?

- Methodological Answer :

- Hydrolysis : Acidic/basic conditions cleave the urea bond into amines and CO.

- Oxidation : The hydroxycyclopentyl group may oxidize to ketones using KMnO.

- Reduction : Catalytic hydrogenation (Pd/C) reduces aromatic methoxy groups. Solvent choice (e.g., aqueous vs. organic) dictates reaction pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of urea derivatives with similar substituents?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methoxy vs. fluoro groups) using in vitro assays (e.g., enzyme inhibition).

- Data Normalization : Account for variations in assay conditions (pH, cell lines) by replicating experiments with standardized protocols.

- Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends in target affinity .

Q. What methodological approaches are recommended to optimize the compound’s pharmacokinetic properties while maintaining efficacy?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls) to improve solubility without compromising logP (target range: 2–3).

- Metabolic Stability : Use liver microsomal assays to identify labile sites (e.g., cyclopentyl oxidation).

- In Silico Modeling : Predict ADMET properties via tools like SwissADME or Schrödinger .

Q. How can computational modeling be integrated into the experimental design to predict the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Screen against kinase or GPCR targets using AutoDock Vina. Prioritize targets with binding energies < -7 kcal/mol.

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess stability.

- Validation : Correlate computational predictions with SPR (surface plasmon resonance) binding assays .

Q. What strategies are effective in elucidating the compound’s metabolic stability and potential toxicity in preclinical models?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLM) to identify Phase I metabolites (LC-MS/MS analysis).

- In Vivo Toxicity : Dose rodents (10–100 mg/kg) and monitor hepatic/renal biomarkers (ALT, creatinine).

- Reactive Metabolite Screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .

Data Contradiction Analysis

Q. How should discrepancies in optimal reaction conditions for urea bond formation be addressed?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test temperature (40–100°C), solvent (DMF, THF, acetonitrile), and catalyst ratios.

- Statistical Validation : ANOVA analysis identifies significant variables (p < 0.05).

- Case Study : reports 70°C in DMF yields 85% purity, while suggests THF at 60°C for 90% yield. DoE reveals DMF’s superior solvation for polar intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.